1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime
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Overview
Description
1-phenyl-3,6-diazatricyclo[4311~3,8~]undecan-9-one oxime is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime typically involves multiple steps. The starting material is often a tricyclic ketone, which undergoes a series of reactions to introduce the phenyl and diazatricyclo groups. The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalysts to improve yield and selectivity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The tricyclic structure may also allow the compound to fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
- 3,11-dioxa-7,9-diazatricyclo[4.3.1.1~2,5~]undecan-8-one
- 10-methyl-10-azatricyclo[4.3.1.1~2,5~]undecan-8-one
Uniqueness
1-phenyl-3,6-diazatricyclo[4311~3,8~]undecan-9-one oxime is unique due to its oxime group, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
(NE)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,19H,6-11H2/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMHPMCLVEYHJ-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=NO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC\3CN1CC(C2)(/C3=N/O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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